1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound “1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar fluorinated pyrazoles has been reported in literature. For instance, a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was successfully synthesized via a two-step reaction . Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation . Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR, HR-MS, 1D and 2D NMR analysis . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the compound 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) was selected as a drug candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-Fluorophenylacetic acid has a melting point of 60-62 °C, a boiling point of 203.5°C, and a density of 1.1850 .Mechanism of Action
While the specific mechanism of action for “1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid” is not available, similar compounds have shown to have various biological activities. For instance, Ataluren, a medication used for the treatment of Duchenne muscular dystrophy, targets nonsense mutations .
Safety and Hazards
Future Directions
Research on fluorinated pyrazoles and their derivatives is ongoing, with potential applications in medicinal chemistry. For instance, molecular docking studies have shown that similar compounds have binding affinity to human estrogen alpha receptor (ERα), suggesting potential for in vitro anticancer study .
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-phenylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-8-4-5-9-14(12)19-15(16(20)21)10-13(18-19)11-6-2-1-3-7-11/h1-10H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWSLRYQIFFBLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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